An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole
An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of 4,5-diphenylimidazole. It includes detailed experimental protocols for its synthesis and characterization, alongside key data presented for ease of reference. This document is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Physicochemical Properties
4,5-Diphenylimidazole (CAS No: 668-94-0) is a heterocyclic aromatic organic compound characterized by a central imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5.[1] Its structure contributes to notable stability and makes it a valuable precursor in the synthesis of various pharmaceuticals and advanced materials.[1]
Table 1: Core Physicochemical Data for 4,5-Diphenylimidazole
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂ | [1][2] |
| Molar Mass | 220.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 228-233 °C | [1][2][3] |
| Boiling Point | 423.4 °C at 760 mmHg | [2] |
| Density | 1.149 g/cm³ | [2][3] |
| pKa (Predicted) | 12.99 ± 0.10 | [2][3] |
| Flash Point | 223.7 °C | [2] |
| Vapor Pressure | 5.51 x 10⁻⁷ mmHg at 25°C | [2] |
| Refractive Index | 1.627 | [2] |
Table 2: Solubility Profile of 4,5-Diphenylimidazole
| Solvent | Solubility | Source |
| Water | Insoluble | [2] |
| Methanol | Soluble | [3] |
| Ethanol (B145695) | Soluble | [2] |
| Benzene | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Ether | Soluble | [2] |
| Dichloromethane | Very low solubility | [4][5] |
| 1-Chlorobutane | Very low solubility | [4][5] |
| Toluene | Low solubility | [4] |
| 2-Nitrotoluene | Low solubility | [4] |
Studies have shown that the solubility of phenylimidazoles in various organic solvents is significantly lower than that of simpler imidazoles like 1H-imidazole or benzimidazoles.[4][5]
Spectroscopic Data
The structural elucidation of 4,5-diphenylimidazole and its derivatives relies on various spectroscopic techniques.
Table 3: Summary of Spectroscopic Data for 4,5-Diphenylimidazole
| Technique | Key Observations | Source |
| ¹H NMR | Spectra typically recorded in DMSO-d₆. | [6][7][8] |
| ¹³C NMR | Spectra typically recorded in DMSO-d₆. | [7][8] |
| ¹⁵N NMR | Data available. | [8][9] |
| IR Spectroscopy | Spectra available from KBr wafer or nujol mull techniques. | [8][10] |
| UV-Vis Spectroscopy | Excitation peak at 287 nm, Emission peak at 373 nm. Absorption bands noted between 190-320 nm. | [11][12] |
| Mass Spectrometry | GC-MS data is available for analysis. | [8] |
| Raman Spectroscopy | FT-Raman spectra have been recorded. | [8] |
For a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks in DMF were observed at 340 nm and 406 nm, attributed to π→π* transitions.[13]
Experimental Protocols
This section details methodologies for the synthesis and analysis of 4,5-diphenylimidazole and its derivatives, as cited in the literature.
This two-step protocol uses benzoin (B196080) as a starting material.[7]
Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)
-
Condense benzoin with thiourea (B124793) in dimethylformamide (DMF).
-
Heat the reaction mixture to 150°C.
-
This reaction yields the intermediate compound, 4,5-diphenyl-1H-imidazol-2-thiol.[7]
Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)
-
Dissolve 4,5-diphenyl-imidazol-2-thiol (50 mg, 0.1985 mmol) in absolute ethanol (10 mL).
-
Add an appropriate benzyl (B1604629) bromide derivative (1.2 equivalents).
-
Reflux the mixture for 3 hours.[7]
-
After cooling to room temperature, place the reaction mixture in an ice bath.
-
Neutralize the mixture with a 5% sodium hydrogen carbonate solution.[7]
-
The organic phase is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel chromatography (cyclohexane/ethyl acetate (B1210297): 30/70) to yield the final products.[7]
Caption: Synthesis workflow for 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.
This protocol describes a one-pot synthesis method.[14]
-
Combine benzil, a substituted aldehyde (various types can be used), and ammonium (B1175870) acetate in glacial acetic acid.
-
Reflux the reaction mixture.
-
The reaction yields the corresponding 2-substituted-4,5-diphenyl imidazole derivative.[14]
-
Confirm the structures of the synthesized compounds using IR, ¹H NMR, and mass spectral data.[14]
The solubility of 4,5-diphenylimidazole in various organic solvents was determined using a combination of a synthetic method and liquid chromatography.[4]
-
Sample Preparation: The compound was purified by sublimation under reduced pressure (<10 Pa) at a temperature of 453.2 K.[15] All solvents were fractionally distilled to a mass fraction purity better than 99.8%.[4]
-
Measurement: A synthetic method was employed where the solid solute is added to a known amount of solvent at a constant temperature until saturation is reached. The concentration is then determined.
-
Analysis: Liquid chromatography is used to precisely measure the concentration of the dissolved imidazole in the solvent.
-
Calorimetry: The molar enthalpy of fusion was measured using a Pyris 1 differential scanning calorimeter (DSC) from Perkin-Elmer to support thermodynamic modeling of solubility.[4]
The following outlines a typical procedure for the spectroscopic characterization of synthesized 4,5-diphenylimidazole derivatives.[7]
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, typically DMSO-d₆ for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a nujol mull.
-
NMR Spectroscopy:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or 600 MHz spectrometer.
-
Use Tetramethylsilane (TMS) as an internal standard for ¹H NMR and the solvent peak for ¹³C NMR.
-
Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.[7]
-
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular formula.
-
Structural Confirmation: Integrate data from all spectroscopic methods to confirm the final structure of the compound.
Caption: Analytical workflow for the characterization of 4,5-diphenylimidazole.
Applications in Research and Development
4,5-Diphenylimidazole and its derivatives are versatile compounds with applications across several scientific domains.
-
Pharmaceutical Development: The scaffold is a key intermediate in synthesizing molecules with potential therapeutic activities.[14][16] Derivatives have been investigated for anti-diabetic, anthelmintic, antibacterial, and ACAT (acyl coenzyme A: cholesterol-O-acyl-transferase) inhibitory activities.[7][14][16][17]
-
Organic Synthesis: It serves as a precursor for azo dyes and as a chromogenic reagent for the spectrophotometric determination of metal ions.[3]
-
Catalysis: Due to its ability to form stable complexes with metal ions, it is used in the development of novel catalysts and ligands.[1]
-
Material Science: The compound is incorporated into advanced materials, such as polymers and coatings, to enhance their chemical properties and performance.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 4,5-DIPHENYLIMIDAZOLE CAS#: 668-94-0 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-DIPHENYLIMIDAZOLE(668-94-0) 1H NMR spectrum [chemicalbook.com]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 8. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4,5-DIPHENYLIMIDAZOLE(668-94-0) IR Spectrum [m.chemicalbook.com]
- 11. Absorption [4,5-diphenylimidazole] | AAT Bioquest [aatbio.com]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]
